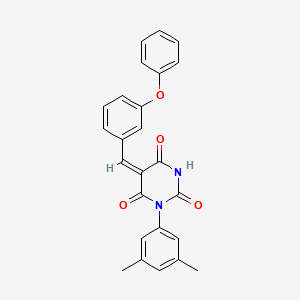![molecular formula C27H25Cl2N7O B11667876 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11667876.png)
4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2E)-2-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}ヒドラジニル]-N-フェニル-6-(ピロリジン-1-イル)-1,3,5-トリアジン-2-アミンは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、トリアジン環、ヒドラジニル基、ピロリジニル基を含む独自の構造によって特徴付けられます。これらの官能基の存在は、その多様な化学反応性と潜在的な生物活性に貢献しています。
準備方法
合成ルートと反応条件
4-[(2E)-2-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}ヒドラジニル]-N-フェニル-6-(ピロリジン-1-イル)-1,3,5-トリアジン-2-アミンの合成は、通常、複数のステップを必要とします。
ベンジリデンヒドラジン中間体の形成: このステップは、2,4-ジクロロベンズアルデヒドとヒドラジン水和物を縮合させて、ベンジリデンヒドラジン中間体を形成します。
トリアジン誘導体とのカップリング: 次に、この中間体を、塩基性条件下でトリアジン誘導体とカップリングさせて、目的の生成物を生成します。
ピロリジニル基の導入:
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために、上記の合成ルートの最適化が含まれる場合があります。これには、触媒の使用、制御された反応温度、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドラジニル基で酸化反応を受け、対応する酸化物の形成につながります。
還元: 還元反応は、トリアジン環で起こり、アミン誘導体の形成につながる可能性があります。
置換: この化合物は、特にピロリジニル基で求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
酸化: 酸化物とヒドロキシル誘導体の形成。
還元: アミン誘導体の形成。
置換: 置換されたトリアジン誘導体の形成。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造は、新しい化学反応や機構の探求を可能にします。
生物学
生物学的研究では、この化合物は、生物活性分子としての可能性について調査される可能性があります。その構造的特徴は、生物学的標的との相互作用の可能性を示唆しており、創薬開発のための候補となっています。
医学
医学では、この化合物は、治療の可能性について探索される可能性があります。特定の分子標的と相互作用する能力は、新しい医薬品の開発につながる可能性があります。
産業
工業的な用途では、この化合物は、その独自の化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
4-[(2E)-2-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}ヒドラジニル]-N-フェニル-6-(ピロリジン-1-イル)-1,3,5-トリアジン-2-アミンの作用機序は、特定の分子標的との相互作用に関係しています。ヒドラジニル基は、生物学的分子と水素結合を形成する可能性があり、トリアジン環はπ-π相互作用に参加できます。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 4-[(2E)-2-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}ヒドラジニル]-N-フェニル-6-(モルホリン-1-イル)-1,3,5-トリアジン-2-アミン
- 4-[(2E)-2-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}ヒドラジニル]-N-フェニル-6-(ピペリジン-1-イル)-1,3,5-トリアジン-2-アミン
独自性
4-[(2E)-2-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}ヒドラジニル]-N-フェニル-6-(ピロリジン-1-イル)-1,3,5-トリアジン-2-アミンの独自性は、その官能基の特定の組み合わせにあります。特に、ピロリジニル基の存在は、それを類似の化合物と区別し、独自の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(morpholin-1-yl)-1,3,5-triazin-2-amine
- 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine lies in its specific combination of functional groups. The presence of the pyrrolidinyl group, in particular, distinguishes it from similar compounds and may confer unique chemical and biological properties.
特性
分子式 |
C27H25Cl2N7O |
|---|---|
分子量 |
534.4 g/mol |
IUPAC名 |
2-N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H25Cl2N7O/c28-21-13-12-20(23(29)16-21)18-37-24-11-5-4-8-19(24)17-30-35-26-32-25(31-22-9-2-1-3-10-22)33-27(34-26)36-14-6-7-15-36/h1-5,8-13,16-17H,6-7,14-15,18H2,(H2,31,32,33,34,35)/b30-17+ |
InChIキー |
NIMLLUFLDLLNJQ-OCSSWDANSA-N |
異性体SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)NC5=CC=CC=C5 |
正規SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11667808.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667815.png)
![N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11667816.png)
![2-ethoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl cyclohexanecarboxylate](/img/structure/B11667824.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667833.png)
![(5Z)-3-phenyl-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667842.png)
![N-(1-Naphthyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide](/img/structure/B11667844.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667850.png)
![(4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667852.png)
![4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11667858.png)
![Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B11667865.png)
![2-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667886.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide](/img/structure/B11667892.png)
